Bis(4-methylphenyl) but-2-ynedioate
CAS No.: 142207-58-7
Cat. No.: VC16835272
Molecular Formula: C18H14O4
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142207-58-7 |
|---|---|
| Molecular Formula | C18H14O4 |
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | bis(4-methylphenyl) but-2-ynedioate |
| Standard InChI | InChI=1S/C18H14O4/c1-13-3-7-15(8-4-13)21-17(19)11-12-18(20)22-16-9-5-14(2)6-10-16/h3-10H,1-2H3 |
| Standard InChI Key | HJGUPAHCZUQTIV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)OC(=O)C#CC(=O)OC2=CC=C(C=C2)C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Bis(4-methylphenyl) but-2-ynedioate belongs to the class of diaryl acetylenedicarboxylates, distinguished by its linear alkyne core flanked by esterified aromatic rings. Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS Number | 142207-58-7 |
| Molecular Formula | |
| Molecular Weight | 294.3 g/mol |
| Appearance | Not explicitly reported |
| Stability | Likely stable under inert conditions |
The presence of electron-donating methyl groups on the phenyl rings enhances the compound’s stability compared to non-substituted analogs, as the substituents mitigate electronic withdrawal effects from the ester groups.
Structural Comparison with Analogous Compounds
A comparative analysis with related diesters highlights distinct features:
The 4-methylphenyl groups in Bis(4-methylphenyl) but-2-ynedioate confer steric bulk, which may influence regioselectivity in cycloaddition reactions while maintaining electronic compatibility with dienophiles .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of Bis(4-methylphenyl) but-2-ynedioate typically involves esterification of but-2-ynedioic acid with 4-methylphenol derivatives under acidic or catalytic conditions. Alternative routes include:
-
Cycloaddition-mediated synthesis: Copper or palladium catalysts facilitate [2+2] or [4+2] cycloadditions, leveraging the alkyne’s electron-deficient nature.
-
Transesterification: Reaction of dimethyl acetylenedicarboxylate with excess 4-methylphenol in the presence of Lewis acids.
Reaction optimization often requires inert atmospheres (e.g., nitrogen or argon) and temperatures between 60–100°C to prevent side reactions such as polymerization.
Applications in Organic Synthesis and Materials Science
Intermediate for Complex Molecule Synthesis
Bis(4-methylphenyl) but-2-ynedioate serves as a versatile precursor in the synthesis of:
-
Heterocyclic compounds: Its alkyne moiety participates in Huisgen cycloadditions to form triazoles or pyrroles.
-
Dendrimers and polymers: The rigid aromatic structure facilitates controlled polymerization for materials with tailored thermal properties.
Research Frontiers and Challenges
Unexplored Reactivity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume